1-(4-Isobutylphenyl)propan-1-one

Catalog No.
S705161
CAS No.
59771-24-3
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Isobutylphenyl)propan-1-one

CAS Number

59771-24-3

Product Name

1-(4-Isobutylphenyl)propan-1-one

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

GPZIKPBHFMNTOH-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C

Synonyms

1-[4-(2-Methylpropyl)phenyl]-1-propanone; p-Isobutylpropiophenone;

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C

Here's what scientific databases reveal:

  • Chemical Properties and Safety Information: Sources like PubChem National Institutes of Health: provide basic chemical properties and preliminary safety information like potential hazards associated with handling the compound.
  • Availability from Chemical Suppliers: Several chemical suppliers offer 1-(4-Isobutylphenyl)propan-1-one, suggesting potential interest for further research but without specifying the research areas [1, 2].

Further Exploration:

Given the limited information on specific research applications, here are some avenues for further exploration:

  • Scientific Literature Databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the CAS Registry Number (59771-24-3) or the full chemical name might reveal research articles discussing the synthesis or potential applications of 1-(4-Isobutylphenyl)propan-1-one.
  • Patent Databases: Patent filings sometimes disclose novel compounds and their potential uses. Searching patent databases using keywords or structural similarity searches could provide clues about potential research directions for 1-(4-Isobutylphenyl)propan-1-one.

1-(4-Isobutylphenyl)propan-1-one, also known as 4'-Isobutylpropiophenone, is an aromatic ketone with the molecular formula C₁₃H₁₈O. This compound features a propan-1-one group attached to a para-isobutylphenyl moiety. Its structure can be represented as follows:

text
CH3 | C6H4-CH-CO-CH2 | CH2

This compound is primarily used as a reagent in organic synthesis, particularly in the production of nonsteroidal anti-inflammatory drugs like ibuprofen .

There is no current scientific research available on the specific mechanism of action of 1-(4-Isobutylphenyl)propan-1-one. However, aryl ketones can exhibit various biological activities depending on the specific structure. Some may act as enzyme inhibitors, receptor ligands, or have antioxidant properties []. Further research is needed to determine the potential biological effects of 1-(4-Isobutylphenyl)propan-1-one.

The primary chemical reaction involving 1-(4-Isobutylphenyl)propan-1-one is its acylation with various reagents. A notable reaction is the acylation of isobutylbenzene with propionyl chloride, which yields the target compound through a Friedel-Crafts acylation mechanism. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the acylium ion, which then reacts with the aromatic ring .

Several synthesis methods have been reported for 1-(4-Isobutylphenyl)propan-1-one:

  • Friedel-Crafts Acylation: This method involves reacting isobutylbenzene with propionyl chloride in the presence of a Lewis acid catalyst. The reaction conditions are generally mild and environmentally friendly, making it suitable for industrial applications .
  • Continuous-flow Synthesis: Recent advancements have introduced automated systems for synthesizing ibuprofen using this compound as an intermediate. These systems utilize continuous-flow chemistry to improve efficiency and yield .

1-(4-Isobutylphenyl)propan-1-one is primarily utilized in:

  • Pharmaceuticals: As an intermediate in the synthesis of ibuprofen and other nonsteroidal anti-inflammatory drugs.
  • Chemical Research: Employed as a reagent in various organic synthesis reactions due to its reactivity and ability to form stable products .

Several compounds share structural similarities with 1-(4-Isobutylphenyl)propan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4'-IsopropylpropiophenoneC₁₃H₁₈OSimilar structure; used in similar synthetic pathways.
4'-EthylpropiophenoneC₁₂H₁₈OLess sterically hindered; different pharmacological properties.
4'-ButyrophenoneC₁₃H₁₈OExhibits different reactivity due to longer alkyl chain.

Each of these compounds has distinct characteristics that influence their reactivity and applications, making 1-(4-Isobutylphenyl)propan-1-one unique due to its specific branched alkyl group and its role in pharmaceutical synthesis.

XLogP3

3.7

Other CAS

59771-24-3

Wikipedia

4'-Isobutylpropiophenone

Dates

Modify: 2023-08-15

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